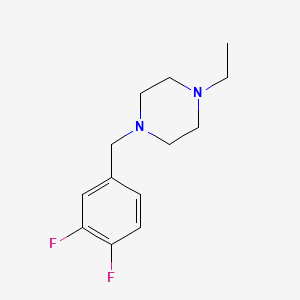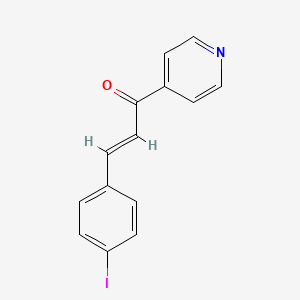![molecular formula C19H24N2O3 B3835689 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B3835689.png)
2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
Overview
Description
2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and 4-(4-methoxyphenyl)piperazine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols and piperazines.
Scientific Research Applications
2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(4-methoxyphenyl)imino]methylphenol
- 2-Methoxy-4-methylphenol
- Phenol, 2-methoxy-
Uniqueness
2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern and the presence of both a methoxy group and a piperazine ring. This combination of functional groups imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-6-4-16(5-7-17)21-11-9-20(10-12-21)14-15-3-8-19(24-2)18(22)13-15/h3-8,13,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCRMHUOWFBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3835611.png)


![9-ethyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835642.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835645.png)
![1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}proline](/img/structure/B3835649.png)


![2-[(dibenzylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835677.png)
![N-[(2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835684.png)
![1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane](/img/structure/B3835696.png)
![N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B3835705.png)
![N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3835708.png)
![Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B3835716.png)
